Carbamic acid, butyl-, propyl ester

Description

Structural Characterization and Molecular Analysis

Molecular Architecture and Bonding Configuration

IUPAC Nomenclature and Stereochemical Considerations

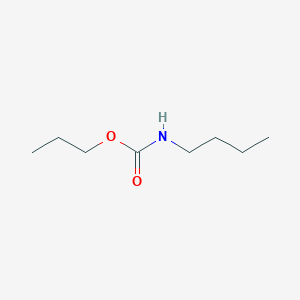

The systematic IUPAC name for this compound is propyl butylcarbamate , reflecting the propyl ester group (-O-propyl) and the butyl substituent (-N-butyl) on the carbamate backbone. The carbamate functional group consists of a carbonyl group (C=O) linked to an oxygenated ester (-O-propyl) and a secondary amine (-N-butyl).

Stereochemically, the molecule lacks chiral centers due to the absence of tetrahedral carbon or nitrogen atoms with four distinct substituents. The nitrogen atom in the carbamate group adopts a trigonal planar geometry, with bond angles approximating 120° between the carbonyl carbon, butyl group, and lone pair. This configuration minimizes steric strain and aligns with sp² hybridization at the nitrogen, as confirmed by computational models.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal key electronic features:

| Parameter | Value (DFT) | Description |

|---|---|---|

| C=O bond length | 1.23 Å | Typical for carbamate carbonyls |

| N-C bond length | 1.35 Å | Intermediate between single/double |

| HOMO-LUMO gap | 5.2 eV | Indicates moderate reactivity |

| NBO charge on O (C=O) | -0.52 e | High electron density at carbonyl |

The HOMO is localized on the carbamate’s nitrogen lone pair and carbonyl π-system, while the LUMO resides on the σ* orbital of the C-O ester bond. This electronic distribution suggests susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic interactions at the nitrogen.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

| Signal (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 0.92 | 3H | Triplet | Terminal CH₃ (butyl) |

| 1.38 | 2H | Sextet | CH₂ (propyl) |

| 1.55 | 4H | Multiplet | Inner CH₂ (butyl) |

| 3.24 | 2H | Triplet | N-CH₂ (butyl) |

| 4.08 | 2H | Quartet | O-CH₂ (propyl) |

| 5.41 | 1H | Broad singlet | N-H (carbamate) |

¹³C NMR (100 MHz, CDCl₃):

| Signal (δ, ppm) | Assignment |

|---|---|

| 13.8 | Terminal CH₃ (butyl) |

| 22.1 | CH₂ (propyl) |

| 31.7 | Inner CH₂ (butyl) |

| 42.3 | N-CH₂ (butyl) |

| 66.5 | O-CH₂ (propyl) |

| 157.9 | C=O (carbamate) |

The downfield shift of the carbonyl carbon (δ 157.9 ppm) confirms resonance stabilization through conjugation with the nitrogen lone pair. The broad N-H signal at δ 5.41 ppm in ¹H NMR indicates hydrogen bonding or slow proton exchange, typical for secondary carbamates.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

| Band Position | Intensity | Assignment |

|---|---|---|

| 3320 | Medium | ν(N-H) stretch |

| 1704 | Strong | ν(C=O) stretch |

| 1245 | Strong | ν(C-O) ester asymmetric |

| 1078 | Medium | ν(C-O) ester symmetric |

The ν(C=O) stretch at 1704 cm⁻¹ is 15–20 cm⁻¹ lower than unconjugated ketones due to resonance delocalization between the carbonyl and nitrogen. The ν(N-H) stretch at 3320 cm⁻¹ appears as a medium band, consistent with weak hydrogen bonding in the solid state. Bending modes for N-H (δ 1540 cm⁻¹) and C-N (δ 1310 cm⁻¹) further validate the carbamate structure.

Properties

CAS No. |

100823-18-5 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

propyl N-butylcarbamate |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-9-8(10)11-7-4-2/h3-7H2,1-2H3,(H,9,10) |

InChI Key |

KJWVVSYDYGOFSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl butylcarbamate can be synthesized through the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of propyl butylcarbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

Propyl butylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert propyl butylcarbamate into different reduced forms.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of propyl butylcarbamate.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

Carbamic acid esters are crucial intermediates in the synthesis of pharmaceuticals. Specifically, butyl- and propyl esters are utilized in developing drugs targeting neurological disorders. Their ability to modify the pharmacokinetics of active pharmaceutical ingredients enhances drug efficacy and bioavailability .

Case Study: Neurological Drugs

Research indicates that carbamic acid esters can improve the solubility and permeability of drugs designed for central nervous system disorders. For instance, compounds derived from these esters have been shown to interact favorably with neurotransmitter receptors, leading to potential treatments for conditions like Alzheimer's disease .

Agricultural Chemicals

Insecticidal and Acaricidal Properties

Carbamic acid esters are employed in formulating agrochemicals, particularly as insecticides and acaricides. They demonstrate strong arthropodicidal properties, making them effective against pests that threaten crop yields .

Case Study: Insect Control Formulations

Innovative formulations combining carbamic acid esters with dispersible carrier vehicles have been developed to enhance the efficacy of pest control products. These formulations have shown increased effectiveness in field trials compared to traditional insecticides .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, carbamic acid esters are utilized to study enzyme inhibition and protein interactions. Their structural properties allow researchers to investigate biochemical pathways and enzyme mechanisms effectively .

Case Study: Protein Interaction Analysis

Studies have demonstrated that specific derivatives of carbamic acid esters can selectively inhibit enzymes involved in metabolic pathways related to cancer proliferation. This has opened avenues for developing targeted cancer therapies .

Polymer Chemistry

Building Blocks for Polymers

Carbamic acid esters serve as essential building blocks in polymer chemistry. They contribute to synthesizing polymers with tailored properties for industrial applications, including coatings and adhesives .

Case Study: Polyurethane Production

The thermal decomposition of carbamic acid esters is a key step in producing isocyanates used in polyurethane manufacturing. This process allows for creating versatile materials utilized in various sectors such as construction and automotive industries .

Cosmetic Formulations

Skin-Conditioning Agents

In cosmetics, carbamic acid esters are incorporated for their skin-conditioning properties. They are particularly effective in moisturizing and anti-aging formulations due to their ability to enhance skin hydration and elasticity .

Case Study: Anti-Aging Creams

Formulations containing butyl- and propyl carbamic acid esters have been tested in clinical trials for their effectiveness in reducing the appearance of fine lines and wrinkles. Results indicate significant improvements in skin texture and moisture retention over a specified period .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis for neurological disorders | Improved solubility and receptor interaction |

| Agricultural Chemicals | Insecticides and acaricides | Increased efficacy in pest control formulations |

| Biochemical Research | Enzyme inhibition studies | Targeted cancer therapy development |

| Polymer Chemistry | Building blocks for polymers | Essential for polyurethane production |

| Cosmetics | Skin-conditioning agents | Effective in anti-aging products |

Mechanism of Action

The mechanism of action of propyl butylcarbamate involves the inhibition of fungal growth by disrupting the cell membrane integrity of fungi. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to cell lysis and death . Additionally, it has been shown to inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses .

Comparison with Similar Compounds

Key Structural Features:

- Butyl carbamate : NH₂COO-(CH₂)₃CH₃

- Propyl carbamate : NH₂COO-(CH₂)₂CH₃

Both are synthesized via reactions of urea with corresponding alcohols (n-butanol or n-propanol) under acidic conditions, though alternative methods like titanium tetrachloride (TiCl₄)-assisted esterification are also reported for propyl esters .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares butyl carbamate, propyl carbamate, and related carbamates:

Key Observations :

- Longer alkyl chains (e.g., butyl) increase hydrophobicity and boiling points compared to shorter chains (propyl, methyl) .

- tert-Butyl carbamate, with a branched alkyl group, exhibits distinct steric effects and is used in peptide synthesis and neurodegenerative disease research .

Research Findings and Data

Stability and Reactivity

Biological Activity

Carbamic acid, butyl-, propyl ester, also known as propyl butylcarbamate, is a compound with significant biological activity, particularly in antifungal and antimicrobial applications. This article explores its biological mechanisms, efficacy, and potential applications based on diverse research findings.

This compound exhibits a unique profile of biological activity due to its ability to disrupt fungal cell membrane integrity. The primary mechanism involves inhibiting specific enzymes and pathways essential for fungal cell wall synthesis, leading to cell lysis and death .

Key Properties:

- Chemical Structure: Propyl butylcarbamate is characterized by its carbamate functional group, which enhances its reactivity with biological targets.

- Solubility: The compound is soluble in organic solvents, making it suitable for various formulations in industrial and medical applications.

Biological Activity

Research indicates that propyl butylcarbamate possesses broad-spectrum antifungal activity. It has been shown to be effective against various fungal strains at low concentrations, making it a valuable candidate for use in agricultural and medical settings.

Antifungal Efficacy:

- Fungi Targeted: The compound has demonstrated effectiveness against common pathogens such as Candida spp. and Aspergillus spp.

- Concentration-Dependent Activity: Studies show that lower concentrations of propyl butylcarbamate can effectively inhibit fungal growth without significant toxicity to human cells .

Case Studies

-

Antifungal Application in Agriculture:

- A study demonstrated that propyl butylcarbamate significantly inhibited the growth of Verticillium dahliae, a pathogenic fungus affecting crops. The compound suppressed fungal mycelium development by over 65% .

- The compound's application as a fungicide has been explored for protecting plants from various fungal diseases, showcasing its potential in sustainable agriculture.

-

Medical Applications:

- Research is ongoing into the use of propyl butylcarbamate in dermatological formulations aimed at treating fungal infections. Its low toxicity profile makes it an attractive option for topical applications.

- Clinical studies are being conducted to evaluate its efficacy in wound care products, where controlling microbial growth is crucial for healing.

Safety and Toxicology

The safety profile of propyl butylcarbamate has been assessed through various studies. It is generally considered to have low acute toxicity. For instance, a dermal sensitization study indicated no significant sensitization reactions at concentrations up to 0.32% .

Toxicological Data:

- Acute Toxicity: Classified as low risk based on animal studies.

- Chronic Exposure: Long-term exposure assessments suggest minimal risk when used within recommended guidelines .

Comparative Efficacy Table

| Compound Name | Antifungal Activity (%) | Toxicity Level | Application Area |

|---|---|---|---|

| Propyl Butylcarbamate | 65% (against V. dahliae) | Low Acute Toxicity | Agriculture, Medicine |

| Benzoxazolyl-2-carbamic Acid Ester | 65% | Moderate Toxicity | Plant Protection |

| IPBC | 70% | Low Acute Toxicity | Industrial Preservative |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing carbamic acid, butyl-, propyl ester with high chiral purity, and how can reaction conditions be optimized to minimize racemization?

- Methodological Answer : High chiral purity can be achieved using stereoselective reducing agents like sodium borohydride in solvent mixtures (e.g., alcohol/halogenated solvents) at low temperatures (-15°C to 0°C), as demonstrated in asymmetric reductions of similar carbamate esters . Optimize reaction parameters by:

- Controlling temperature to suppress side reactions.

- Adjusting solvent polarity to stabilize transition states.

- Using chiral auxiliaries or enzyme-mediated systems (e.g., Rhodococcus strains with toluene dioxygenase) to enhance enantiomeric excess (e.g., >99% ee) .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry and detect impurities (e.g., diastereomer peaks at δ 7.45 ppm in DMSO-d₆) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular formulas (e.g., m/z 573.2254 for [M + Na]+) .

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., polysaccharide columns) to measure enantiomeric excess .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis in academic settings?

- Methodological Answer :

- Standardize reaction parameters (temperature, solvent purity, reagent stoichiometry).

- Implement quality control (QC) protocols:

- HPLC/MS monitoring for intermediate purity.

- Peptide content analysis (analogous to peptide synthesis workflows) to quantify active product .

- Use internal standards (e.g., deuterated analogs) for NMR quantification .

Advanced Research Questions

Q. How do variations in microbial strains or enzyme isoforms affect yield and enantiomeric excess in enzymatic synthesis of carbamic acid esters?

- Methodological Answer :

- Screen microbial strains (e.g., Rhodococcus sp. MB 5655 vs. MA 7205) for enzyme specificity. For example, toluene dioxygenase produces cis-diols, while naphthalene dioxygenase yields trans-diols .

- Optimize enzyme activity via:

- pH/temperature profiling for optimal catalytic efficiency.

- Directed evolution to enhance stereoselectivity .

Q. How can contradictory stereochemical outcomes from chemical vs. enzymatic synthesis routes be resolved?

- Methodological Answer :

- Compare reducing agents (e.g., NaBH₄ vs. enzymatic systems) using kinetic studies.

- Apply X-ray crystallography or NOE NMR to confirm absolute configuration .

- Validate data with density functional theory (DFT) to model transition-state preferences .

Q. What solvent systems stabilize this compound during kinetic studies or long-term storage?

- Methodological Answer :

- Use halogenated solvents (e.g., CH₂Cl₂) for low-temperature reactions to prevent hydrolysis .

- Avoid protic solvents; instead, employ anhydrous THF or DMF for hygroscopic intermediates.

- Monitor degradation via thermogravimetric analysis (TGA) and FTIR to detect ester hydrolysis .

Q. How can protecting groups be strategically employed and removed in multi-step syntheses without compromising the ester functionality?

- Methodological Answer :

- Use tert-butyloxycarbonyl (Boc) groups for amine protection, removable under mild acidic conditions (e.g., TFA in CH₂Cl₂) .

- Avoid harsh basic conditions (e.g., NaOH) to prevent ester saponification.

- Monitor deprotection via TLC (Rf shifts) or LC-MS for real-time analysis .

Q. How can computational modeling predict regioselectivity in enzymatic modifications of carbamate substrates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.